Gramine

説明

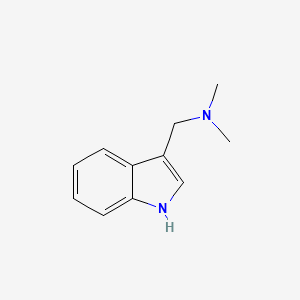

Structure

3D Structure

特性

IUPAC Name |

1-(1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDGBSUVYYVKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058955 | |

| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(Dimethylaminomethyl)indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87-52-5 | |

| Record name | Gramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-3-ylmethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ8A78L14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Dimethylaminomethyl)indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 139 °C | |

| Record name | 3-(Dimethylaminomethyl)indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Gramine

Enzymatic Basis of Gramine Biosynthesis

AMI Synthase (AMIS) / Cytochrome P450 Monooxygenase (CYP76M57) and its role in Trp side-chain shortening

Cryptic Oxidative Rearrangement Mechanism

The initial and most mechanistically unusual step in this compound biosynthesis is the conversion of L-tryptophan to 3-aminomethylindole (AMI). uni-hannover.debiooekonomie.deyumda.commpg.deeurekalert.orgnih.gov Early studies using radiolabeled precursors indicated that this conversion involves a shortening of the tryptophan side chain by two carbon atoms, with the nitrogen of the α-amino group and C-3 of tryptophan being retained, while C-1 and C-2 are lost. mpg.deresearchgate.netnih.gov For a long time, the enzymatic basis and precise mechanism for this transformation remained elusive. mpg.de

Recent breakthroughs have identified a cytochrome P450 monooxygenase, designated CYP76M57, which has been named AMI synthase (AMIS), as the enzyme catalyzing this "cryptic oxidative rearrangement." uni-hannover.debiooekonomie.deyumda.commpg.denih.govuni-hannover.deresearchgate.neteurekalert.orgnih.gov This enzyme performs a noncanonical conversion of an amino acid to a chain-shortened biogenic amine. mpg.de In vitro experiments have further demonstrated that this conversion proceeds via an iminium intermediate. mpg.de The discovery of AMIS has revised previous biosynthetic proposals from the 1960s and elucidated a critical missing step in the this compound biosynthetic pathway. uni-hannover.debiooekonomie.deyumda.comeurekalert.org

Following the formation of AMI, two sequential N-methylation steps occur. 3-aminomethylindole (AMI) is methylated to N-methyl-3-aminomethylindole (MAMI), and then MAMI is further methylated to yield this compound. tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.govacs.orgresearchgate.net These methylation reactions are catalyzed by an N-methyltransferase (NMT), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.netresearchgate.netgenome.jpnih.gov

Genetic Regulation of this compound Biosynthesis

The complete genetic basis underlying this compound production has been recently elucidated, revealing the key genes and their organization. uni-hannover.debiooekonomie.deyumda.comuni-hannover.de

Gene Clustering in this compound Biosynthesis

Research has shown that the genes encoding the two crucial enzymes for this compound biosynthesis, AMI synthase (CYP76M57 or HvAMIS) and N-methyltransferase (HvNMT), form a gene cluster in barley. uni-hannover.debiooekonomie.deyumda.comresearchgate.net These two genes are located in proximity to each other on the same chromosome, specifically on chromosome 1H in Hordeum vulgare cv. HOR10350. uni-hannover.debiooekonomie.deyumda.com This gene clustering supports earlier hypotheses suggesting that only two co-localized genes are required for this compound biosynthesis, simplifying the genetic understanding and potential manipulation of this pathway. researchgate.net

Factors Influencing this compound Accumulation in Plants

This compound accumulation in plants is not static but is influenced by various environmental and developmental factors.

Abiotic Stress Responses

Abiotic stresses, such as drought and high temperatures, have been shown to significantly influence this compound accumulation in plants. researchgate.netresearchgate.netnih.govoup.comdntb.gov.uafrontiersin.org this compound levels can increase in response to these environmental challenges, suggesting a role in plant defense mechanisms against such stresses. researchgate.netnih.govoup.com

For instance, studies on barley cultivars like 'Arimar' and CI 12020 demonstrated a massive accumulation of this compound in leaves that developed under supra-optimal temperatures (≥30°C/25°C). nih.gov In these conditions, the this compound level in the whole shoot remained high, ranging from approximately 3 to 8 milligrams per gram dry weight. nih.gov Furthermore, drought stress has been observed to trigger this compound accumulation. nih.govoup.com The activity of N-methyltransferase (NMT), a key enzyme in this compound synthesis, is also reported to be influenced by abiotic stress conditions. researchgate.net

Plant Age and Developmental Stages

The concentration of this compound in plants, particularly in barley, varies considerably with plant age and developmental stage. nih.govoup.commdpi.comresearchgate.netcdnsciencepub.comleuphana.de Generally, this compound content in barley leaves tends to decrease as the plant ages. nih.govmdpi.comresearchgate.net

Chemical Synthesis and Derivatization of Gramine

Classical and Efficient Synthetic Methodologies

The Mannich reaction serves as a cornerstone for the synthesis of gramine, utilizing indole (B1671886), formaldehyde (B43269), and dimethylamine (B145610) as key raw materials. mdpi.comresearchgate.net Various methodologies have been developed to optimize the efficiency and yield of this reaction.

Mannich Reaction and its Variations

The Mannich reaction involves the nucleophilic addition of an amine to a carbonyl group, followed by dehydration to form a Schiff base, which then reacts with a compound containing an acidic proton. gijash.com In the context of this compound synthesis, the indole acts as the nucleophile, reacting with an intermediate formed from formaldehyde and dimethylamine. gijash.com

Acetic acid has been widely employed as a catalyst for the Mannich reaction in this compound synthesis. In 2004, Xu et al. successfully optimized the synthesis of this compound using acetic acid, achieving a high yield of 95.6%. mdpi.com More recently, in 2020, Zhang et al. demonstrated the synthesis of this compound and its analogues, substituted with methyl, nitro, and methoxy (B1213986) groups, with yields ranging from 70.5% to 95% under acetic acid catalysis. mdpi.com

Beyond traditional stirring methods, ultrasound irradiation has been shown to significantly improve the efficiency of acetic-acid-catalyzed Mannich reactions for this compound synthesis. For instance, the synthesis of 3-(N,N-dimethylaminomethyl)-indole (this compound) achieved a 98% yield within 20 minutes at 35°C in an acetic acid aqueous solution under ultrasound irradiation. This represents a notable improvement over the 95% yield obtained after 10 hours of stirring at 50-60°C. researchgate.net

Table 1: Acetic-Acid-Catalyzed this compound Synthesis Parameters

| Year | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| 2004 | Acetic Acid | Stirring | Not specified | 95.6 | mdpi.com |

| 2020 | Acetic Acid | Not specified | Not specified | 70.5–95 | mdpi.com |

| 2011 | Acetic Acid (aqueous) | Ultrasound, 35°C | 20 min | 98 | researchgate.net |

| Earlier | Acetic Acid | Stirring, 50-60°C | 10 h | 95 | researchgate.net |

Microwave-assisted technology has emerged as an efficient method for synthesizing this compound, significantly reducing reaction times while maintaining high yields. In 2014, the integration of microwave assistance into the acetic-acid-catalyzed Mannich reaction resulted in a remarkable 98.1% yield of this compound with a reaction time of only 5 minutes. mdpi.com Another notable advancement in 2015 involved the use of an immobilized montmorillonite (B579905) (MMT)/ZnCl₂ system for microwave-assisted this compound synthesis, which achieved a 93.8% yield in 5 minutes and demonstrated reusability, retaining 60% yield after three recycling cycles. mdpi.com

Table 2: Microwave-Assisted this compound Synthesis Parameters

| Year | Catalyst System | Conditions | Reaction Time | Yield (%) | Reference |

| 2014 | Acetic Acid | Microwave-assisted | 5 min | 98.1 | mdpi.com |

| 2015 | MMT/ZnCl₂ | Microwave-assisted | 5 min | 93.8 | mdpi.com |

Acetic-Acid-Catalyzed Reactions

Strategies for this compound Derivatization and Structural Modification

This compound's structure provides a versatile scaffold for chemical modification, leading to derivatives with enhanced or novel biological activities. researchgate.net Derivatization strategies often involve introducing specific functional groups or heterocyclic rings to modulate the compound's properties. researchgate.net

Introduction of Nitrogen-Containing Heterocyclic Rings

The incorporation of nitrogen-containing heterocyclic rings into the this compound scaffold is a significant strategy for structural modification, particularly in the development of new therapeutic agents. researchgate.netresearchgate.net This approach has been explored to design and synthesize indole-azole hybrids, aiming to improve the anti-gastric cancer activity of this compound derivatives. researchgate.netresearchgate.net Researchers have successfully introduced various nitrogen-containing five-membered heterocyclic rings into the indole-based scaffold of this compound derivatives. researchgate.net For instance, heterocycle-functional this compound analogues have been prepared through convenient three-component reactions, sometimes even under solvent- and catalyst-free conditions. researchgate.net Additionally, the fusion of pyrimidine (B1678525) rings with this compound analogues has been achieved via one-pot, three-component condensation reactions, providing an efficient and environmentally friendly synthetic route. researchgate.netbenthamdirect.com

Incorporation of Terminal Alkyne Groups

The introduction of terminal alkyne groups into this compound derivatives represents another effective strategy for structural modification. researchgate.net This modification has been specifically investigated to enhance the anti-gastric cancer activity of this compound-based compounds. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have underscored the crucial role played by terminal alkyne moieties in augmenting the inhibitory effects of these derivatives. researchgate.net For example, compound 16h, a this compound derivative incorporating a terminal alkyne group, demonstrated potent antiproliferative activity against gastric cancer MGC803 cells, with an IC₅₀ value of 3.74 μM. researchgate.net This highlights the potential of terminal alkyne incorporation as a means to develop more effective this compound-based drug candidates. researchgate.net

Synthesis of this compound-Based Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts are positively charged polyatomic ions characterized by a nitrogen atom bonded to four organic groups. This compound, being a tertiary amine, can undergo alkylation to form such quaternary ammonium compounds. This process typically involves the reaction of a tertiary amine with an alkyl halide wikipedia.orggoogle.com.

A notable example is this compound methiodide, also known as (3-indolylmethyl)trimethylammonium iodide. Its synthesis involves the straightforward reaction of this compound with methyl iodide, usually in a suitable solvent ontosight.ai. This compound is a quaternary ammonium derivative of this compound, featuring an indole ring linked to a trimethylammonium group ontosight.ai.

Early work by Sinhababu et al. in 1985 reported the synthesis of this compound-based quaternary ammonium salts (e.g., 12a–12c) mdpi.com. Further advancements include the synthesis of this compound derivatives fused with nitrogen heterocyclic rings via reactions involving this compound N-oxide or this compound methyl iodide mdpi.com. The quaternization of alkyl amines by alkyl halides is a well-documented method for producing these compounds wikipedia.org.

This compound-Steroid Salts and Conjugates

The synthesis of this compound-steroid salts and conjugates represents a significant area of derivatization, often leveraging "click chemistry" for efficient bioconjugation amu.edu.placs.org. This strategy combines the biological relevance of both indole alkaloids and steroids.

A common approach involves the synthesis of bile acid-indole conjugates linked by a 1,2,3-triazole ring. This is typically achieved through the reaction of propargyl esters of bile acid derivatives with an azide (B81097) derivative of this compound, such as N-acetyl-3-azidemethylindole. The reaction is facilitated by the presence of CuSO₄·5H₂O and sodium ascorbate (B8700270) in a t-BuOH/MeOH solvent system, yielding products in good yields acs.orgnih.gov.

Research has shown the successful synthesis of this compound connections with various bile acids, including lithocholic acid (LCA), deoxycholic acid (DCA), and cholic acid (CA), as well as sterols like cholesterol and cholestanol (B8816890) nih.govchemfaces.com. Interestingly, reactions of this compound with cholesterol and cholestanol have been observed to yield symmetrical compounds where two sterol molecules are linked by an N(CH₃)₂ group nih.gov.

The structures of these this compound-steroid conjugates are confirmed through comprehensive spectroscopic analyses, including ¹H- and ¹³C NMR, FT-IR, and mass spectrometry (ESI-MS), alongside semiempirical methods like PM5 acs.orgnih.govnih.govmdpi.comresearchgate.netresearchgate.net. Studies indicate that the introduction of this compound can alter the hemolytic activity of bile acids, often reducing it, while new this compound-sterol connections can significantly increase the capacity to perturb erythrocyte membranes compared to sterols alone nih.govnih.gov.

Indole-Triazole Dimers and Other Conjugates

The development of indole-triazole dimers and other conjugates, particularly through click chemistry, has opened avenues for creating novel this compound derivatives with enhanced biological properties. "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) procedure, is a prominent method for synthesizing these triazole-bearing this compound derivatives researchgate.netresearchgate.net.

A series of indole-1,4-disubstituted-1,2,3-triazole conjugates have been synthesized using this methodology researchgate.nettandfonline.com. These syntheses can lead to indole-triazole dimers containing aliphatic linkers of varying carbon chain lengths, as well as derivatives incorporating additional phenyl moieties or phthalimide (B116566) rings amu.edu.pl.

These indole-triazole derivatives have demonstrated effective cytoprotective activity against free radical-induced hemolysis in human erythrocytes, with bis-indole-bis-triazole derivatives featuring alkyl linkers showing excellent cytoprotective effects against oxidative hemolysis researchgate.nettandfonline.com. Beyond triazole conjugates, other this compound conjugates include indole-uracil and indole-imidazole derivatives, which also exhibit cytoprotective properties against oxidative hemolysis researchgate.netresearchgate.net.

Table 1: Examples of Indole-Triazole Conjugates and Their Properties

| Conjugate Type | Synthesis Method | Key Structural Features | Noted Property | Reference |

| Indole-1,4-disubstituted-1,2,3-triazole | Click Chemistry | Triazole ring, indole moiety | Cytoprotective, antibacterial, antifungal | researchgate.nettandfonline.com |

| Indole-triazole dimers | Click Chemistry | Aliphatic linkers, potential phenyl/phthalimide rings | Excellent cytoprotective | amu.edu.plresearchgate.net |

| Indole-uracil conjugates | N/A | Indole and uracil (B121893) moieties | Cytoprotective | researchgate.netresearchgate.net |

| Indole-imidazole derivatives | N/A | Indole and imidazole (B134444) moieties, alkyl substituents possible | Cytoprotective, antibacterial | researchgate.netresearchgate.net |

Development of this compound-Based Hybrid Molecules

The development of this compound-based hybrid molecules involves a pharmacophore fusion strategy, where the this compound scaffold is combined with other biologically active moieties to create compounds with improved or novel properties researchgate.netscilit.com. This approach aims to enhance specific activities, such as anti-cancer effects.

For instance, new series of indole-azole hybrids have been designed and synthesized based on the this compound structure to improve anti-gastric cancer activity researchgate.netresearchgate.net. This involves introducing different nitrogen-containing five-membered heterocyclic rings and terminal alkyne groups into the indole-based scaffold researchgate.net. Compound 79c is an example of such a this compound-based hybrid molecule that has demonstrated significant anti-gastric cancer activity against MGC803 human gastric cancer cells, with an IC₅₀ value of 3.74 µM. This compound was found to induce mitochondria-mediated apoptosis, cause cell cycle arrest, and inhibit metastasis mdpi.comresearchgate.netresearchgate.net.

Other examples of this compound-based hybrid molecules include this compound-uracil and this compound-imidazole hybrids, which have shown cytoprotective effects against AAPH-induced oxidative hemolysis mdpi.comresearchgate.netresearchgate.net. Steroid-gramine bioconjugates linked by a triazole ring also fall into this category of hybrid molecules, exhibiting potential antibacterial and antifungal activities researchgate.net. The ease of modification of the this compound molecule makes it a versatile starting point for synthesizing a broad spectrum of biologically active compounds nih.govmdpi.com.

Table 2: Representative this compound-Based Hybrid Molecules and Their Activities

| Hybrid Type | Key Structural Features | Noted Activity | Reference |

| Indole-azole hybrids (e.g., Compound 79c) | Nitrogen-containing five-membered heterocyclic rings, terminal alkyne | Anti-gastric cancer (IC₅₀ = 3.74 µM for 79c) | mdpi.comresearchgate.netresearchgate.net |

| This compound-uracil hybrids | This compound and uracil moieties | Cytoprotective against oxidative hemolysis | mdpi.comresearchgate.netresearchgate.net |

| This compound-imidazole hybrids | This compound and imidazole moieties | Cytoprotective against oxidative hemolysis | mdpi.comresearchgate.netresearchgate.net |

| Steroid-gramine bioconjugates | Steroid, this compound, triazole linker | Potential antibacterial and antifungal | researchgate.net |

Biological Activities and Mechanisms of Action of Gramine and Its Derivatives

Antitumor/Anticancer Activity

Induction of Cell Cycle Arrest

Gramine and its derivatives have demonstrated the ability to induce cell cycle arrest in various cancer cell lines. A notable example is compound 79c, a this compound derivative, which has been shown to cause cell cycle arrest in MGC803 human gastric cancer cells. citeab.com Similarly, another this compound derivative, compound 16h, was found to induce cell cycle arrest at the G2/M phase in MGC803 cells. mims.com This anti-proliferative effect is attributed to the activation of crucial tumor suppressor proteins, including p21, p53, and Gsk-3β. citeab.comwikipedia.orgwikipedia.org Cell cycle arrest represents a stable state where cell division is halted, often regulated by well-known tumor suppressor pathways such as the p53/p21 pathway. conicet.gov.arontosight.ai

Mitochondria-Mediated Apoptosis Induction

Beyond cell cycle arrest, this compound derivatives are also implicated in inducing mitochondria-mediated apoptosis. Studies have shown that compounds like 79c and 16h can trigger this form of programmed cell death. citeab.commims.com Apoptosis is a fundamental biological process essential for the elimination of damaged or unwanted cells and plays a critical role in preventing uncontrolled cell proliferation, which can lead to tumor development. uni.lu In the context of oral squamous cell carcinoma (OSCC), this compound has been observed to induce apoptosis by upregulating the expression of pro-apoptotic proteins, including Bax, cytochrome C, Apaf-1, caspase-9, caspase-3, and PARP. The mitochondria are central to the intrinsic pathway of apoptosis, highlighting a key mechanism through which these compounds exert their cytotoxic effects.

Inhibition of Cell Metastasis

The metastatic spread of cancer cells is a critical factor in disease progression and prognosis. This compound derivatives, specifically compound 79c and compound 16h, have demonstrated the capacity to inhibit cell metastasis. citeab.commims.com This activity underscores their potential in combating the invasive nature of aggressive cancers.

Neuroprotective and Alzheimer's Disease-Related Therapeutic Activities

This compound and its derivatives exhibit significant neuroprotective properties and hold potential as therapeutic agents for Alzheimer's disease (AD). wikipedia.org AD is a neurodegenerative disorder characterized by progressive memory loss, and its physiological hallmarks include the accumulation of amyloid β peptide (Aβ) and neurofibrillary tangles (NFTs) resulting from hyperphosphorylated tau protein aggregation.

This compound derivatives, such as ITH12657, exert neuroprotective effects through multiple mechanisms. These include the blockade of voltage-gated calcium channels (VGCC), which helps prevent excessive calcium influx into neurons and subsequent cellular damage. Maintaining reduced cytosolic Ca2+ levels in neurons is considered a strategy to impede the progression of AD. Furthermore, these derivatives prevent the inhibition of protein phosphatase 2A (PP2A), an enzyme crucial for regulating tau protein phosphorylation. Neuroinflammation is also recognized as a therapeutic target in neurodegenerative diseases like AD, and this compound's activities in this area contribute to its neuroprotective profile. wikipedia.org

Prevention of PC12 Cell Apoptosis

This compound has been shown to prevent apoptosis in PC12 cells. wikipedia.org This protective effect is closely associated with its ability to inhibit neuroinflammation, primarily by modulating the NF-κB signaling pathway. wikipedia.org this compound treatment can suppress the release of pro-inflammatory mediators, including interleukin-1β (IL-1β), IL-6, tumor necrosis factor (TNF)-α, and nitric oxide (NO) from lipopolysaccharide (LPS)-induced microglia. It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In co-culture systems, this compound pre-treatment of microglia was observed to promote axonal regeneration and significantly decrease apoptosis in PC12 cells.

Memory Restoration in Amnesia Models

Studies have indicated that this compound can significantly restore memory in amnesia models, particularly those induced by scopolamine. wikipedia.org This finding highlights this compound's potential as a therapeutic agent for memory impairment associated with conditions like Alzheimer's disease. wikipedia.org Behavioral evaluations in animal models, utilizing tests such as the Morris water maze (MWM) and elevated plus maze, demonstrated that this compound treatment led to notable improvements in antioxidant defense and reversed biochemical (e.g., lipid peroxidation, glutathione) and enzymatic (e.g., acetylcholinesterase) changes observed in amnesia models.

Serotonin-Receptor-Related Activity

This compound exhibits activity related to serotonin (B10506) (5-HT) receptors. Serotonin, a vital neurotransmitter, plays a role in numerous physiological functions, including mood, appetite, and sleep. This compound has been characterized as a 5-HT receptor antagonist, a property attributed to its structural similarities to serotonin. Specifically, this compound acts as an antagonist to the 5-HT2A receptor, contributing to its observed vasodilatory effects.

Furthermore, this compound has shown activity on both MT1 and 5-HT1A receptors, with reported EC50 values of 1.36 mM and 0.47 mM, respectively. Certain this compound derivatives have displayed even more potent activity, with some exhibiting an EC50 value of 0.23 mM against 5-HT1A. This compound has also been identified as an antagonist of the octopusamine-2 receptor. Early research also noted this compound's moderate antagonistic effect on the vasoconstrictor response induced by serotonin in the rabbit ear artery.

Table 1: Serotonin Receptor-Related Activity of this compound

| Receptor Type | Activity | EC50 Value (mM) | Reference |

| 5-HT2A | Antagonist | N/A | |

| MT1 | Activity | 1.36 | |

| 5-HT1A | Activity | 0.47 | |

| 5-HT1A (Derivative) | Stronger Activity | 0.23 | |

| Octopusamine-2 | Antagonist | N/A |

Insecticidal Activity and Pest Control

This compound acts as an important defensive toxin in plants, displaying broad-spectrum insecticidal activity against various herbivorous insects. mdpi.comnih.gov This makes it a potential candidate for developing natural pesticides. chemimpex.comsmolecule.com

This compound has been observed to repel numerous herbivorous insects, including aphids (such as Rhopalosiphum padi and Sitobion avenae), the cotton bollworm (Helicoverpa armigera), brown planthoppers (Nilaparvata lugens), grasshoppers (Locusta migratoria L.), wheat weevils (Schizaphis graminum L.), and beetles. mdpi.comnih.govmdpi.commdpi.comnih.gov The resistance of gramineous plants to herbivores is highly associated with the this compound content within the plants. mdpi.com For instance, aphid-resistant wheat and brown planthopper-resistant rice varieties generally possess higher this compound levels compared to susceptible varieties, leading to reduced survival and growth rates of insects feeding on them. mdpi.com

Research has explored the insecticidal activities of this compound derivatives, with some compounds showing notable efficacy. For example, a this compound derivative (compound 85a) demonstrated an 80% insecticidal rate against Culex pipiens pallens at a concentration of 10 µg/mL. mdpi.comnih.gov this compound also exhibits toxicity to Daphnia magna, with an EC₅₀ value of 6.03 µg/mL. mdpi.comnih.gov

Table 1: Insecticidal Activity of this compound and a Derivative

| Compound | Target Insect | Effect | Concentration | Reference |

| This compound | Daphnia magna | Toxicity (EC₅₀) | 6.03 µg/mL | mdpi.comnih.gov |

| Derivative 85a | Culex pipiens pallens | Insecticidal rate | 80% at 10 µg/mL | mdpi.comnih.gov |

| This compound | Helicoverpa armigera, Ostrinia nubilalis, Mythimna separate | Insecticidal activity | - | mdpi.comnih.gov |

| This compound | Nilaparvata lugens (nymphs) | LC₂₅ | 7.11 μg/mL (72h) | mdpi.comnih.gov |

| This compound | Nilaparvata lugens (nymphs) | LC₅₀ | 14.99 μg/mL (72h) | mdpi.comnih.gov |

| This compound | Sitobion avenae | LC₅₀ | 1.248 mM | d-nb.info |

Insects have evolved detoxification mechanisms to counteract plant defensive compounds like this compound. mdpi.comnih.gov One such mechanism involves detoxification enzymes, including glutathione (B108866) S-transferases (GSTs). mdpi.comnih.govplos.orgresearchgate.net Studies have shown that this compound toxicity to insects is closely related to the activity of these enzymes. mdpi.comnih.govd-nb.info For instance, in the brown planthopper (Nilaparvata lugens), specific GST family genes, such as NlGSTD2 and NlGSTE1, play an indispensable role in the detoxification of this compound. mdpi.com Silencing these genes significantly inhibits GST activity, increasing the insect's sensitivity to this compound-containing diets. nih.govresearchgate.net

In Sitobion avenae, exposure to this compound leads to increased activities of carboxylesterase and glutathione S-transferase, both crucial detoxification enzymes. d-nb.info The activities of these enzymes are positively correlated with the concentration of dietary this compound. d-nb.info Additionally, the activities of peroxidase and polyphenol oxidase, important oxidoreductase enzymes, also increase in response to this compound, while catalase activity may decrease at higher this compound concentrations. d-nb.info This suggests that this compound induces an enzymatic response in insects as a counter-resistance mechanism. d-nb.info

Repellent Effects on Herbivorous Insects

Algicidal Activity

This compound exhibits algicidal properties, making it a potential natural product for controlling harmful algal blooms. mdpi.comnih.govmdpi.commdpi.comnih.gov It can significantly inhibit the growth of various algal species, including the toxin-producing Prymnesium parvum and the bloom-forming cyanobacterium Microcystis aeruginosa. nih.govmdpi.comnih.govresearchgate.netfrontiersin.orgresearchgate.netscispace.com

Research indicates that this compound can suppress algal growth by inhibiting maximum cell density and reducing exponential and early growth rates. nih.govresearchgate.net For Prymnesium parvum, this compound showed IC₅₀ values of 2.78 µg/mL (3 days) and 1.83 µg/mL (9 days). nih.gov A derivative, 5,6-dichlorothis compound, exhibited even better activity with IC₅₀ values of 0.54 µg/mL (3 days) and 0.22 µg/mL (9 days). nih.gov

This compound's mechanism of action against algae involves disrupting oxidation-reduction processes in cyanobacterial cells, leading to their death. mdpi.comnih.gov It can also reduce chlorophyll (B73375) a content and induce the production of reactive oxygen species (ROS) and malondialdehyde (MDA) in cyanobacterial cells, thereby inhibiting photosynthesis. frontiersin.orgscispace.comnih.gov Studies on Microcystis aeruginosa exposed to this compound showed a decrease in photosynthetic pigments, with phycoerythrin exhibiting the highest sensitivity. scispace.com

Table 2: Algicidal Activity of this compound and a Derivative

| Compound | Target Alga | Effect | IC₅₀ (3 days) | IC₅₀ (9 days) | Reference |

| This compound | Prymnesium parvum | Growth inhibition | 2.78 µg/mL | 1.83 µg/mL | nih.gov |

| 5,6-Dichlorothis compound | Prymnesium parvum | Growth inhibition | 0.54 µg/mL | 0.22 µg/mL | nih.gov |

This compound has also been shown to inhibit the growth of Desmodesmus armatus, Chattonella marina, Chlorella sorokiniana, and Coelastrella sp. researchgate.netresearchgate.net Its effectiveness can be enhanced under sub-optimal temperatures for algal growth. tandfonline.com

Effects on Calcium (Ca2+) Release from Sarcoplasmic Reticulum

This compound derivatives have been investigated for their ability to evoke calcium (Ca²⁺) release from the sarcoplasmic reticulum, particularly in skeletal muscle. nih.govnii.ac.jp This process is crucial for muscle contraction. ebi.ac.uk

A notable this compound derivative, 5,6-dibromo-1,2-dimethylthis compound, was found to induce Ca²⁺ release from skeletal muscle sarcoplasmic reticulum via ryanodine (B192298) receptors in a concentration-dependent manner. nih.gov Its EC₅₀ was determined to be 22.2 µM, making it approximately 40 times more potent than caffeine (B1668208) (EC₅₀ of 0.885 mM) in this regard. nih.gov Structure-activity relationship studies revealed that 1-methylation and/or both 5- and 6-bromination of the indole (B1671886) skeleton are important for enhancing Ca²⁺ release activity. nih.gov These findings suggest that this compound derivatives could serve as valuable tools for studying Ca²⁺ release mechanisms from the sarcoplasmic reticulum. nih.gov

Vasodilation and Bronchial Smooth Muscle Modulation

This compound exhibits pharmacological properties as a vasodilator and a modulator of bronchial smooth muscle. acs.orgbiotech-asia.orgresearchgate.net It can induce vasorelaxation in arterial rings in a concentration-dependent manner. researchgate.net

The vasodilatory activity of this compound is primarily mediated through its antagonism at 5-HT₂A receptors. mdpi.combiotech-asia.orgresearchgate.net This action is comparable to that of ketanserin, a known 5-HT₂A antagonist, as both compounds cause a rightward shift in the 5-HT concentration-effect curve. researchgate.net this compound has also been noted to act as a bronchial muscle relaxant and has been associated with the treatment of inflammation in the lungs and bronchial asthma. biotech-asia.org Early studies indicated that small doses of this compound hydrochloride could raise arterial blood pressure in anesthetized cats, while larger doses led to a transient decrease followed by a secondary rise. ebm-journal.org this compound can also decrease the amplitude and rate of heart contractions in frogs. ebm-journal.org

Hepatoprotective Research

Research has begun to explore the potential hepatoprotective effects of this compound. acs.orgnih.gov While this compound has been reported to be present in agricultural land and groundwater, and acute mortality of domestic animals has occurred from consuming plants containing this compound, recent studies focus on its therapeutic potential. acs.orgbiooekonomie.de

In the context of pathological cardiac hypertrophy, this compound has shown promising results in mitigating myocardial hypertrophy, interstitial fibrosis, and cardiac dysfunction in in vivo experiments. nih.gov Mechanistically, this compound's cardioprotective effect appears to involve the suppression of the TGFβ receptor 1 (TGFBR1)-TGFβ activated kinase 1 (TAK1)-p38 MAPK signaling axis. nih.gov This is achieved by this compound binding to Runt-related transcription factor 1 (Runx1), which restrains the upregulation of TGFBR1. nih.gov In vitro studies also demonstrated that this compound treatment improved primary cardiomyocyte hypertrophy induced by Angiotensin II. nih.gov

Table 3: Hepatoprotective Mechanism of this compound

| Area of Research | Effect of this compound | Mechanism Involved | Reference |

| Pathological Cardiac Hypertrophy | Mitigates myocardial hypertrophy, interstitial fibrosis, and cardiac dysfunction | Suppresses TGFBR1-TAK1-p38 MAPK signaling axis by binding to Runx1 | nih.gov |

| Cardiomyocyte Hypertrophy (in vitro) | Improves Angiotensin II-induced primary cardiomyocyte hypertrophy | - | nih.gov |

Molecular Docking Studies with Liver Disease-Associated Proteins

In silico molecular docking studies have been conducted to investigate the potential therapeutic capabilities of this compound in treating liver diseases. These studies assessed this compound's binding effectiveness against a panel of ten target proteins associated with various liver pathologies: Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL6), Phosphoinositide 3-kinase (PIK3), Glycogen Synthase Kinase 3 Beta (GSK3B), Lipoprotein Lipase (LPL), Peroxisome Proliferator-Activated Receptor Gamma (PPARG), Protein Kinase B (AKTI), Peroxisome Proliferator-Activated Receptor Alpha (PPARA), Mitogen-Activated Protein Kinase 8 (MAPK8), and Nuclear Factor Kappa B Subunit 1 (NF-κβ1). mims.commims.com

This compound demonstrated notable binding affinities for several of these proteins, including PIK3, GSK3B, PPARA, PPARG, AKTI, MAPK8, TNFα, LPL, and IL6. mims.commims.com For instance, this compound was observed to form a hydrogen bond with ASP A:161 and a Pi-cation bond with ARG A:105, exhibiting a binding energy of -5.4 kcal/mol. mims.com Another interaction, specifically with TNFα, showed this compound forming a hydrogen bond with GLN C:102, a Pi-anion bond with GLUC:102, and a Pi-alkyl bond with ARG B:103, with a binding energy of -5.8 kcal/mol. mims.com While this compound exhibited good binding, reference drugs such as silymarin (B1681676) and ursodeoxycholic acid generally showed higher binding affinities in these studies. mims.commims.com

Table 1: this compound's Binding Affinities with Liver Disease-Associated Proteins

| Protein Target | Binding Affinity (kcal/mol) | Key Interactions (Example) |

| General (e.g., ASP A:161) | -5.4 | Hydrogen bond with ASP A:161, Pi-cation bond with ARG A:105 mims.com |

| TNFα | -5.8 | Hydrogen bond with GLN C:102, Pi-anion bond with GLUC:102, Pi-alkyl bond with ARG B:103 mims.com |

| PIK3 | Good binding affinity mims.commims.com | Not specified |

| GSK3B | Good binding affinity mims.commims.com | Not specified |

| PPARA | Good binding affinity mims.commims.com | Not specified |

| PPARG | Good binding affinity mims.commims.com | Not specified |

| AKTI | Good binding affinity mims.commims.com | Not specified |

| MAPK8 | Good binding affinity mims.commims.com | Not specified |

| LPL | Good binding affinity mims.commims.com | Not specified |

| IL6 | Good binding affinity mims.commims.com | Not specified |

Reversal of this compound-Induced Cytotoxicity in Hepatocytes

Studies have investigated the cytotoxicity of this compound, particularly in the context of liver cells. This compound (GRM) has been shown to induce concentration-dependent cytotoxicity in rat primary hepatocytes. fishersci.finih.gov This hepatotoxicity is linked to the metabolic activation of this compound. nih.gov

Research has identified that this compound is metabolized to an oxidative metabolite, designated M1, and both this compound and M1 exhibit significant toxicity to rat primary hepatocytes. nih.gov The cytochrome P450 enzyme CYP3A has been identified as the primary enzyme responsible for mediating the metabolic activation of this compound. nih.gov Furthermore, the detection of glutathione (GSH) and N-acetylcysteine (NAC) conjugates suggests that this compound is metabolized through a quinone imine intermediate. nih.gov

Crucially, pretreatment with ketoconazole (B1673606) (KTC), an inhibitor of CYP3A, was found to reverse the this compound-induced cytotoxicity in rat primary hepatocytes. fishersci.fi This indicates that the CYP3A-mediated metabolic activation of this compound plays a significant role in its observed hepatotoxicity. fishersci.finih.gov

Table 2: Effects of this compound and Ketoconazole on Hepatocyte Viability

| Treatment | Effect on Rat Primary Hepatocytes | Mechanism Implied |

| This compound (GRM) | Concentration-dependent cytotoxicity fishersci.finih.gov | Metabolic activation via CYP3A nih.gov |

| Oxidative Metabolite (M1) | Significant toxicity nih.gov | Formed from GRM metabolism nih.gov |

| Ketoconazole (KTC) pretreatment | Reverses GRM-induced cytotoxicity fishersci.fi | Inhibition of CYP3A fishersci.fi |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies have been instrumental in understanding how modifications to the this compound skeleton influence its biological activities. This compound serves as a valuable pharmaceutical lead scaffold for synthesizing a diverse range of indole-based compounds with various biological effects. fishersci.calibretexts.org

In the context of anti-gastric cancer activity, SAR studies have highlighted the importance of introducing a terminal alkyne group into this compound derivatives, which significantly enhances their inhibitory effects. fishersci.ca For example, a specific this compound derivative, compound 16h (also referred to as compound 79c), demonstrated potent antiproliferative activity against gastric cancer MGC803 cells with an IC50 value of 3.74 μM. fishersci.calibretexts.org Further investigations revealed that this compound could induce mitochondria-mediated apoptosis and cause cell cycle arrest at the G2/M phase, in addition to inhibiting the metastasis of MGC803 cells. fishersci.calibretexts.org

Regarding calcium (Ca2+) release from sarcoplasmic reticulum, SAR studies on this compound derivatives have identified key structural features. It was found that 1-methylation and/or both 5- and 6-bromination of the indole skeleton are crucial for enhancing Ca2+ release. mdpi.com A potent derivative, 5,6-dibromo-1,2-dimethylthis compound, was notably 40 times more sensitive than caffeine in evoking Ca2+ release through ryanodine receptors, with an EC50 of 22.2 μM compared to caffeine's 0.885 mM. mdpi.com

Furthermore, SAR studies related to the phytotoxicity of indole alkaloids, including this compound, suggest that changes in the length of the side chain and alterations in the structure of the amino group can influence their toxic effects on plants. cohlife.org

Table 3: Key Structural Modifications and Their Biological Effects in this compound Derivatives

| Biological Activity | Key Structural Modification | Example/Finding | Reference |

| Anti-gastric cancer | Introduction of terminal alkyne group | Compound 16h (79c) showed IC50 of 3.74 μM against MGC803 cells; induces apoptosis, causes cell cycle arrest, inhibits metastasis. | fishersci.calibretexts.org |

| Ca2+ release from sarcoplasmic reticulum | 1-methylation and/or 5- and 6-bromination | 5,6-dibromo-1,2-dimethylthis compound was 40 times more potent than caffeine (EC50 22.2 μM vs 0.885 mM). | mdpi.com |

| Phytotoxicity | Changes in side chain length and amino group structure | Affects toxic effects on plants. | cohlife.org |

Ecological Roles and Plant Interactions of Gramine

Role in Plant Defense Mechanisms

Gramine serves as an important defensive toxin, contributing significantly to a plant's ability to protect itself from various biological threats mdpi.complantae.orgsciencedaily.combiooekonomie.dempg.dencats.io. Its synthesis is part of the chemical defenses essential for grasses to protect against insects, grazing animals, and pathogens mpg.de. The concentration of this compound in plant tissues can increase in response to external stresses, including mechanical injury and pathogen inoculation, indicating its active role in defense responses oup.comoup.comchemfaces.com.

Protection Against Herbivorous Insects and Grazing Animals

This compound exhibits broad-spectrum insecticidal activity against a range of herbivorous insects mdpi.complantae.orgmpg.de. It acts as a repellent and toxin to various pests, including aphids such as the grasshopper (Locusta migratoria), wheat weevil (Schizaphis graminum), corn aphid (Rhopalosiphum padi), and the aphid (Sitobion avenae), as well as cotton bollworms, brown planthoppers, and beetles mdpi.comnih.gov. For instance, a this compound derivative (85a) demonstrated an 80% insecticidal rate against Culex pipiens pallens at a concentration of 10 µg/mL mdpi.com.

The defensive role of this compound also extends to deterring grazing animals, negatively impacting the palatability of plants like barley to ruminants plantae.orgsciencedaily.combiooekonomie.dempg.de. The detoxification pathway of this compound in aphids, such as Sitobion avenae, involves the activities of carboxylesterase and glutathione (B108866) S-transferase enzymes frontiersin.orgbiorxiv.org.

Table 1: Insects and Grazing Animals Affected by this compound

| Category | Organism | Effect |

| Herbivorous Insects | Locusta migratoria (grasshopper) | Repellent, toxic nih.gov |

| Schizaphis graminum (wheat weevil) | Repellent, toxic nih.gov | |

| Rhopalosiphum padi (corn aphid) | Repellent, toxic nih.gov | |

| Sitobion avenae (aphid) | Repellent, toxic nih.gov | |

| Cotton bollworms | Insecticidal activity mdpi.com | |

| Brown planthoppers | Insecticidal activity mdpi.com | |

| Beetles | Insecticidal activity mdpi.com | |

| Helicoverpa armigera | Insecticidal activity (derivatives) mdpi.com | |

| Culex pipiens pallens | Insecticidal activity (derivatives) mdpi.com | |

| Ostrinia nubilalis | Insecticidal activity (derivatives) mdpi.com | |

| Mythimna separata | Insecticidal activity (derivatives) mdpi.com | |

| Grazing Animals | Ruminants | Reduces palatability, toxic plantae.orgsciencedaily.combiooekonomie.dempg.de |

| Other Organisms | Daphnia magna | Toxicity (EC50 = 6.03 μg/mL) mdpi.com |

Defense Against Plant Pathogens

This compound demonstrates antifungal and antiviral properties, contributing to plant defense against various pathogens mdpi.commpg.denih.gov. It has been reported to effectively reduce the severity of Fusarium graminearum infection in wheat mdpi.comnih.govfrontiersin.org. Studies show that this compound can inhibit the germination and appressorial formation of Blumeria graminis hordei (barley powdery mildew fungus) and Blumeria graminis tritici (wheat powdery mildew fungus) at concentrations exceeding 100 µg/mL oup.comchemfaces.com. Furthermore, it inhibits the establishment of infection by B. graminis hordei oup.com. The concentration of this compound significantly increases in the leaves of barley seedlings following infection by Blumeria graminis, highlighting its role in pathogen defense mdpi.comoup.comchemfaces.comnih.gov.

Beyond fungal pathogens, this compound and its derivatives also exhibit inhibitory effects against plant pathogen Phytophthora piricola, with some derivatives showing over 90% inhibition at 50 μg/mL mdpi.comnih.gov. This compound also affects aquatic microorganisms, disrupting oxidation-reduction processes in cyanobacterial cells, leading to their demise chemfaces.comnih.gov. It is considered one of the most potent allelochemicals against the bloom-forming cyanobacterium Microcystis aeruginosa chemfaces.comnih.govresearchgate.net. This compound inhibits the growth of various algal species, including the freshwater Desmodesmus armatus, and marine species such as Chattonella marina, Chlorella sorokiniana, Coelastrella sp., and the toxin-producing Prymnesium parvum mdpi.comresearchgate.net.

Table 2: Plant Pathogens and Algae Inhibited by this compound

| Category | Organism | Effect/Activity | Concentration/Value |

| Fungal Pathogens | Fusarium graminearum | Decreases infection severity mdpi.comnih.govfrontiersin.org | Not specified |

| Blumeria graminis hordei | Inhibits germination and appressorial formation oup.comchemfaces.com | >100 µg/mL | |

| Inhibits infection establishment oup.com | >100 µg/mL | ||

| Blumeria graminis tritici | Inhibits germination and appressorial formation oup.comchemfaces.com | >100 µg/mL | |

| Phytophthora piricola | >90% inhibitory effect (derivatives) mdpi.comnih.gov | 50 μg/mL | |

| Algae/Cyanobacteria | Microcystis aeruginosa | Inhibits growth, disrupts redox processes chemfaces.comnih.govresearchgate.net | EC50,3d: ~0.5 mg/L researchgate.net |

| Prymnesium parvum | Significantly inhibits growth mdpi.com | IC50: 2.78 µg/mL (3 days), 1.83 µg/mL (9 days) mdpi.com | |

| Desmodesmus armatus | Inhibits growth researchgate.net | Not specified | |

| Chattonella marina | Inhibits growth researchgate.net | EC50,21d: 0.24 mg/L researchgate.net | |

| Chlorella sorokiniana | Inhibits growth researchgate.net | Not specified | |

| Coelastrella sp. | Inhibits growth researchgate.net | Not specified | |

| Chlorella vulgaris | Antialgal activity scielo.org.mx | Not specified |

Allelopathic Potential of this compound

This compound is recognized as a significant allelochemical, particularly prevalent in certain barley cultivars nih.govresearchgate.netsciencedaily.combiooekonomie.dempg.defrontiersin.orgbiorxiv.orgscielo.org.mxiobc-wprs.org. Its allelopathic effects are often observed when released from decaying plant material, as it appears to be largely absent from root exudates for this purpose frontiersin.orgbiorxiv.org. However, some older research indicates that small quantities of this compound in barley root exudates, alongside hordenine (B123053), can inhibit root growth in Sinapis alba openagrar.de. The accumulation of this compound in barley can be influenced by abiotic stresses, such as iron deficiency, thereby enhancing its allelopathic potential against weeds iobc-wprs.org.

Inhibition of Other Plant Growth and Seed Germination

This compound actively inhibits the growth and germination of other plants sciencedaily.combiooekonomie.dempg.de. It has been shown to affect the germination and shoot elongation of various cereal crops, including oat, rye, and wheat frontiersin.orgscielo.org.mx. Experimental results indicate that this compound can inhibit seed germination and shoot length in a range of species, including barley, rye, oat, wheat, lettuce, and the weed Lollium rigidum scielo.org.mx. The phytotoxic effects observed from aqueous extracts of barley are consistent with the activity of pure this compound scielo.org.mx. Notably, barley itself does not exhibit autotoxicity from this compound, and this compound does not inhibit the germination of rye cultivars scielo.org.mx. Beyond higher plants, this compound also displays antialgal activity, inhibiting the growth of microalgae such as Chlorella vulgaris scielo.org.mx.

Table 3: Inhibition of Seed Germination and Shoot Length by this compound (at 0.57 mM and 1.4 mM concentrations)

| Species | Germination Inhibition (%) (0.57 mM) | Germination Inhibition (%) (1.4 mM) | Shoot Length Inhibition (%) (0.57 mM) | Shoot Length Inhibition (%) (1.4 mM) |

| Barley | 0.0 | 0.0 | 0.0 | 0.0 |

| Rye | 0.0 | 0.0 | 17.2 | 29.2 |

| Oat | 57.0 | 76.0 | 15.6 | 18.2 |

| Wheat | 52.6 | 71.0 | 12.5 | 15.0 |

| Lettuce | 50.0 | 68.0 | 10.0 | 12.0 |

| Lollium rigidum | 48.0 | 65.0 | 17.2 | 20.5 |

Data adapted from a study on the phytotoxicity of indole (B1671886) alkaloids from cereals scielo.org.mx.

Interaction with Plant Plasma Membranes

While this compound exhibits significant allelopathic potential through various mechanisms, including growth inhibition and oxidative stress-mediated effects on photosynthesis in algae, the specific interaction of this compound with plant plasma membranes as a mechanism of its allelopathic action is not detailed in the provided research findings chemfaces.comresearchgate.netscielo.org.mx.

This compound in the Rhizosphere Microbiota

This compound plays a significant role in modulating the prokaryotic communities within the barley rhizosphere microbiota, the microbial communities thriving at the root-soil interface nih.govresearchgate.netpeerj.commdpi.comresearchgate.netresearchgate.netbiorxiv.org. Exogenous applications of this compound have been shown to interfere with the proliferation of a subset of soil microbes, encompassing a broad phylogenetic assignment nih.govresearchgate.netpeerj.combiorxiv.org.

Furthermore, this compound may also serve as an additional carbon source for soil bacteria. For example, an Arthrobacter strain has been observed to metabolize this compound through the degradation products indole-3-carboxaldehyde (B46971) (I3A) and indole-3-carboxylic acid (I3C) uni-bonn.de. The auxin-like compound I3A, resulting from this compound degradation, has even been shown to improve plant growth when co-cultivated with Arabidopsis thaliana uni-bonn.de. The influence of this compound on the soil microbiota is consistent with findings that other plant secondary metabolites also affect bacterial communities in agricultural soils nih.govfrontiersin.orgbiorxiv.orguni-bonn.de. In some instances, the application of this compound to unplanted soil communities has been observed to suppress the proliferation of certain ammonia-oxidizing archaea, suggesting a potential role in biological nitrification inhibition nih.gov.

Interference with Proliferation of Soil MicrobesApplications of this compound have been shown to interfere with the proliferation of a subset of soil microbes, exhibiting a relatively broad phylogenetic impactnih.govfishersci.sefishersci.canih.gov. This compound has inhibitory effects on the growth of certain microorganisms, including cyanobacteria and other bacteria. However, its impact on soil bacteria is distinct from other plant metabolites like benzoxazolinone (BOA) and quercetin. While BOA primarily exerts an inhibitory effect, this compound, similar to quercetin, can lead to the proliferation of many potentially beneficial bacterial strains. Notably, this compound treatment did not significantly reduce alpha diversity in soil bacterial communities, unlike BOA or quercetin. Interestingly, the growth of some bacteria, whose proliferation in soil might otherwise be suppressed by this compound, appeared to be rescued by barley plants in a manner independent of genotype and dosagenih.govfishersci.sefishersci.canih.gov.

Distribution of this compound in Plant Species

This compound's presence varies across different plant species and even within different tissues of the same plant.

Tissue Distribution (e.g., leaves, stalks, grains)this compound concentrations are highest in the young leaves of wild barley accessions. In 12-day-old barley seedlings, the first leaf contained approximately 1.3 µmol/g fresh weight of this compound. Within the leaf, this compound is predominantly concentrated in the mesophyll parenchyma, accounting for about 70% of the total this compound in the leaf, with the remaining 30% found in the epidermal tissue. Concentrations were measured at 2.2 µmol/g fresh weight in the lower epidermis, 2.0 µmol/g fresh weight in the upper epidermis, and 3.1 µmol/g fresh weight in the mesophyll parenchyma. This compound was not detected in vascular bundles, xylem exudates, or guttation drops. Furthermore, this compound appears to be absent from root exudates.

Table: this compound Concentration in Barley Leaf Tissues (12-day-old seedling)

| Tissue Type | This compound Concentration (µmol/g fresh weight) | Percentage of Total Leaf this compound |

| First Leaf (Overall) | 1.3 | - |

| Lower Epidermis | 2.2 | 30% (combined epidermal) |

| Upper Epidermis | 2.0 | 30% (combined epidermal) |

| Mesophyll Parenchyma | 3.1 | 70% |

| Vascular Bundles | Not Detected | 0% |

Research Methodologies and Techniques in Gramine Studies

Spectroscopic Analysis (e.g., NMR, FT-IR, ESI-MS)

Spectroscopic techniques are fundamental for the identification, structural elucidation, and characterization of Gramine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H-NMR and ¹³C-NMR, is extensively used to confirm the chemical structure of this compound and its synthesized analogues. For instance, NMR analyses have been crucial in identifying this compound as an indole (B1671886) alkaloid with an N,N-dimethyl-3-aminomethylindole structure chemfaces.com.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the this compound molecule. It is often employed alongside NMR and mass spectrometry to confirm the structures of newly synthesized this compound conjugates or derivatives nih.govresearchgate.netacs.org. FT-IR has also been used to establish the greater impact of this compound on the thermotropic behavior of lipids compared to hordenine (B123053), another barley allelochemical, in studies investigating their interaction with artificial lipid bilayers nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful technique for determining the molecular weight and fragmentation patterns of this compound, which aids in its identification and the confirmation of its derivatives. This method is frequently used in conjunction with NMR and FT-IR for comprehensive structural analysis nih.govresearchgate.netacs.org. Copies of ESI-MS spectra are often provided as supplementary information in studies confirming the structure of this compound-related compounds acs.org.

In vitro Bioassays for Biological Activity Assessment

In vitro bioassays are essential for evaluating the diverse biological activities of this compound under controlled laboratory conditions, providing insights into its potential mechanisms of action.

Antimicrobial Activity: this compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 16.92 µg/mL and 6.26 µg/mL, respectively smolecule.com. This compound also exhibits antiviral and antifungal properties, with analogues showing broad-spectrum fungicidal activities against phytopathogenic fungi and inhibiting the reproduction of tobacco mosaic virus smolecule.comresearchgate.net.

Allelopathic and Phytotoxic Activity: In vitro bioassays have shown that this compound possesses greater toxicity than hordenine towards weeds like Matricaria recutita L., indicating its allelopathic potential nih.gov.

Membrane Interaction Studies: this compound's interaction with biological membranes can be assessed in vitro. Studies have shown that this compound can disturb membrane phospholipid asymmetry and loosen the molecular packing of phospholipids (B1166683) in the bilayer of human erythrocyte membranes nih.gov. This compound significantly decreases the membrane partitioning properties and hemolytic activity of certain bile acids and can alter the erythrocyte membrane structure and permeability chemfaces.comnih.govnih.gov.

Antioxidant Activity: this compound has shown potent antioxidant activity in in vitro assays such as the ferric reducing ability of plasma (FRAP) assay and metal chelating assays researchgate.net.

Anti-inflammatory and Antitumor Activity: Preliminary in vitro studies suggest this compound can inhibit pro-inflammatory mediators like interleukin-1β and tumor necrosis factor-alpha, and may have antitumor effects, although further research is needed smolecule.com. This compound has also been investigated for its role in angiotensin II-induced primary neonatal rat cardiomyocyte hypertrophy in vitro researchgate.net.

Molecular Docking and Computational Studies

Molecular docking and computational studies are powerful tools used to predict the binding modes, affinities, and mechanisms of interaction between this compound and its derivatives with biological targets.

Ligand-Protein Interactions: Molecular docking simulates how a ligand (e.g., this compound) binds to a receptor (e.g., a protein target), focusing on active sites or binding pockets researchgate.netopenaccessjournals.com. This helps predict the predominant binding mode(s) and assess the strength of binding using scoring functions that evaluate factors like hydrogen bonding researchgate.netopenaccessjournals.com.

Prediction of Biological Activity: Molecular docking studies have been used to predict the potential of this compound-based bioconjugates as antibacterial, antifungal, or antioxidant agents acs.org. For instance, indole-1,4-disubstituted-1,2,3-triazole conjugates, derived from this compound, have been predicted to exhibit similar affinity to native ligands for active sites of specific protein domains (e.g., PDB IDs: 2Q85 and 5V5Z), suggesting their potential as inhibitors of lanosterol (B1674476) 14α-demethylases for antifungal properties acs.orgresearchgate.net.

Molecular Dynamics Simulations: These simulations model the movement of atoms over time, capturing the flexibility of molecules and providing a deeper understanding of molecular mechanisms. Molecular dynamics simulations have been used to explore the molecular mechanisms of interaction between this compound and artificial lipid bilayers, correlating phytotoxicity with the ability to disturb lipid bilayers nih.gov.

Semiempirical and DFT Methods: Computational methods like PM5 semiempirical and B3LYP ab initio methods are employed to confirm the structures of this compound derivatives and to perform physicochemical calculations that align with in vitro results nih.govresearchgate.netacs.orgnih.gov.

Genetic and Genomic Approaches

Genetic and genomic approaches are crucial for understanding the biosynthesis of this compound, its regulation, and its effects on gene expression in plants and other organisms.

Gene expression analysis, particularly using techniques like Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative RT-PCR (RT-qPCR), is used to study the genes involved in this compound biosynthesis and how this compound influences gene expression in target organisms.

Biosynthesis Gene Expression: The biosynthetic pathway of this compound in barley involves tryptophan as a precursor, with 3-aminomethylindole (AMI) and N-methyl-3-aminomethylindole (MAMI) as intermediates. An N-methyltransferase (NMT) enzyme catalyzes the methylation steps from AMI to MAMI and then to this compound diva-portal.org. RT-PCR has been used to confirm the differential expression of genes related to this compound biosynthesis, such as the NMT gene, in barley qtax.se.

Response to Stress: Gene expression of N-methyltransferase and pathogenesis-related genes in barley has been investigated upon infestation by aphids like Rhopalosiphum padi using RT-PCR, showing how this compound biosynthesis might be regulated in response to biotic stress diva-portal.org. RT-qPCR is a highly sensitive method for detecting gene expression, even for weakly expressed genes, and can be optimized for crop species with high secondary metabolite accumulation frontiersin.org.

Genome editing technologies, such as CRISPR-Cas systems, offer powerful tools for precisely modifying genes related to this compound production or studying its biological targets.

CRISPR-Cas9 System: The CRISPR-Cas9 system has revolutionized genetic analysis and is used for gene insertion, knockout, and replacement plos.orgfrontiersin.org. While direct studies on editing this compound biosynthesis genes in barley using CRISPR-Cas were not extensively detailed in the provided snippets, the technology is broadly applicable to plant metabolic engineering rsc.org. For example, CRISPR-Cas9 has been used to disrupt biosynthetic gene clusters in fungi like Fusarium graminearum to understand the production of secondary metabolites researchgate.netnih.gov. This indicates the potential for similar applications in modifying this compound production pathways in plants.

Targeted Gene Modification: CRISPR-Cas9 enables precise modifications of individual genes to enhance plant tolerance to biotic and abiotic stresses, and to improve yield and quality frontiersin.org. This includes potential applications in modifying genes that regulate this compound levels for agricultural benefits.

Transgenic Plant and Microbial Production (e.g., yeast, Nicotiana benthamiana, Arabidopsis thaliana)

Transgenic approaches have proven instrumental in elucidating the biosynthetic pathway of this compound and exploring its production in heterologous systems. Recent studies have successfully demonstrated the production of this compound in model organisms such as Nicotiana benthamiana, Arabidopsis thaliana, and baker's yeast (Saccharomyces cerevisiae). This was achieved by introducing and expressing the genes encoding key biosynthetic enzymes, including cytochrome P450 monooxygenase CYP76M57 (named AMI synthase, AMIS) and N-methyltransferase (NMT), which form a gene cluster in barley. The co-expression of these genes in these transgenic systems is sufficient for this compound production researchgate.netresearchgate.net.

For instance, research has shown that transient expression in N. benthamiana can be an efficient and rapid method for testing gene products and combinatorial expression of multiple genes related to metabolite production. The process involves infiltrating plant leaves with Agrobacterium tumefaciens carrying the expression constructs researchgate.netnih.gov. In barley itself, the knockout of the AMIS gene in a this compound-producing cultivar prevented this compound production, further confirming its role in the biosynthetic pathway .

Stable Isotope Labeling Studies

Stable isotope labeling is a powerful technique used to trace metabolic pathways and understand the biosynthesis of compounds like this compound. By administering isotopically labeled precursors to biological systems, researchers can track the incorporation of these labels into the target molecule and its intermediates. For this compound biosynthesis, studies using radiolabeled precursors, such as tryptophan (Trp), have indicated that 3-aminomethylindole (AMI) and N-methyl-3-aminomethylindole (MAMI) are intermediates researchgate.netresearchgate.netresearchgate.net.

Specifically, labeling studies have suggested that during the conversion of tryptophan to AMI, the nitrogen of the α-amino group and C-3 of tryptophan are retained, while C-1 and C-2 are lost researchgate.net. This technique has been crucial in revising the understanding of this compound biosynthesis, revealing that an unexpected cryptic oxidative rearrangement, rather than a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, underlies the noncanonical conversion of tryptophan to a chain-shortened biogenic amine biooekonomie.de. Fully labeled 13C plant samples can be achieved by continuous supply of 13CO2 in airtight cultivation chambers, and 15N or 34S enriched nutrient solutions can be used for studying nitrogen or sulfur-containing metabolites doi.org.

High Throughput 16S rRNA Gene Amplicon Sequencing

High throughput 16S rRNA gene amplicon sequencing is a molecular method primarily used to characterize microbial communities. This technique targets the 16S ribosomal RNA gene, which contains conserved regions allowing for universal primer design to amplify and sequence a broad range of bacterial and archaeal taxa cd-genomics.com. In the context of this compound studies, this methodology has been applied to investigate the impact of this compound on microbial communities, particularly in the rhizosphere.

For example, exogenous applications of this compound have been shown to interfere with the proliferation of a subset of soil microbes in the rhizosphere of this compound-free barley varieties. This sequencing approach revealed that this compound can act as a determinant of prokaryotic communities inhabiting the root-soil interface, influencing the assembly of individual members of the barley rhizosphere microbiota nih.govunibz.it. This provides insights into the allelochemical role of this compound in plant-microbe interactions.

Biophysical Tools for Membrane Interaction Studies (e.g., Isothermal Titration Calorimetry, Infrared Spectroscopy, Molecular Dynamics Simulations)

Biophysical tools are employed to understand the molecular interactions of this compound, particularly with biological membranes. These techniques provide insights into how this compound might exert its effects by interacting with cellular structures.

Isothermal Titration Calorimetry (ITC): ITC is used to quantify the thermodynamic parameters of the interaction between this compound and lipid bilayers. Studies have shown that this compound spontaneously interacts with artificial lipid bilayers mimicking plant plasma membranes, and its affinity for the lipid bilayer is higher than that of related alkaloids like hordenine researchgate.netresearchgate.netnih.govuliege.beuliege.be. ITC measurements can determine the partition coefficient, enthalpy, entropy, and free energy of the transfer process of the compound into the bilayer researchgate.net.

Infrared Spectroscopy: This technique is utilized to assess the impact of this compound on the thermotropic behavior of lipids within membranes. Infrared spectroscopy has revealed that this compound has a greater impact on the thermotropic behavior of lipids, indicating membrane destabilization, compared to hordenine researchgate.netnih.govuliege.be. The decrease in lipid phase transition temperature in the presence of this compound further supports its membrane-disturbing properties uliege.be.

Molecular Dynamics (MD) Simulations: MD simulations provide atomistic details of this compound's interactions with lipid bilayers. These simulations explore the molecular mechanisms, including the location and orientation of this compound molecules within the membrane researchgate.netnih.govuliege.be. MD simulations have shown that both this compound and hordenine spontaneously insert into lipid bilayers, with differences noted in their respective locations and orientations uliege.be.

Cell-Based Assays (e.g., Cardiomyocyte Hypertrophy, Hepatocyte Cytotoxicity)

Cell-based assays are critical for evaluating the biological effects of this compound at a cellular level, providing insights into its potential therapeutic or toxicological profiles.

Cardiomyocyte Hypertrophy: this compound has been investigated for its effects on pathological cardiac hypertrophy. In vitro experiments using primary neonatal rat cardiomyocytes (NRCMs) induced by Angiotensin II have demonstrated that this compound treatment significantly improved cardiomyocyte hypertrophy nih.govresearchgate.net. In vivo studies involving transverse aortic constriction (TAC) surgery in mice also showed that this compound mitigated myocardial hypertrophy, interstitial fibrosis, and cardiac dysfunction nih.govresearchgate.net. Mechanistically, this compound was found to restrain the upregulation of TGFBR1 by binding to Runt-related transcription factor 1 (Runx1), thereby alleviating pathological cardiac hypertrophy via suppression of the TGFβR1-TAK1-p38 MAPK signaling axis nih.govresearchgate.netbiorxiv.orgdntb.gov.ua. This compound has also been shown to ameliorate sepsis-induced cardiac dysfunction in isolated primary cardiomyocytes by inhibiting NF-κB p105 ubiquitination nih.gov.

Hepatocyte Cytotoxicity: Studies have assessed the cytotoxicity of this compound on hepatocytes. Research using cultured rat primary hepatocytes demonstrated that this compound induced concentration-dependent cytotoxicity. For instance, 24-hour exposure to this compound at 200 µM resulted in 24% cell death, and 35% cell death at 400 µM. This cytotoxicity was found to be mediated by CYP3A, an enzyme involved in this compound's metabolic activation, and was reversed by pretreatment with ketoconazole (B1673606), a CYP3A inhibitor acs.orgscilit.comnih.govresearchgate.net. Both this compound and its oxidative metabolite (M1) showed significant toxicity to rat primary hepatocytes, with M1 exhibiting even greater toxicity at the same molar concentration acs.org.

Future Directions and Research Perspectives

Elucidating Novel Gramine Biosynthetic Pathways and Enzymes